molecular formula C11H12N4O B4454306 3-pyrazol-1-yl-N-pyridin-2-ylpropanamide

3-pyrazol-1-yl-N-pyridin-2-ylpropanamide

Cat. No.: B4454306
M. Wt: 216.24 g/mol
InChI Key: CMKIWKYCHDBCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyrazol-1-yl-N-pyridin-2-ylpropanamide is a heterocyclic compound that features both pyrazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both pyrazole and pyridine moieties in a single molecule can enhance its pharmacological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyrazol-1-yl-N-pyridin-2-ylpropanamide typically involves the formation of the pyrazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring. This is followed by a coupling reaction with a pyridine derivative under basic conditions to form the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-pyrazol-1-yl-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-pyrazol-1-yl-N-pyridin-2-ylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-pyrazol-1-yl-N-pyridin-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, such as the NF-kappa-B pathway, which is involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-pyrazol-1-yl-N-pyridin-2-ylpropanamide is unique due to its specific arrangement of the pyrazole and pyridine rings, which can result in distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-pyrazol-1-yl-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c16-11(5-9-15-8-3-7-13-15)14-10-4-1-2-6-12-10/h1-4,6-8H,5,9H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKIWKYCHDBCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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